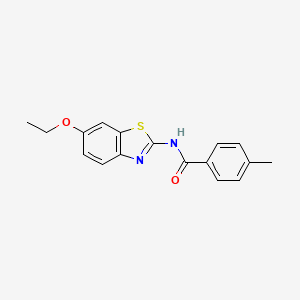

N-(6-乙氧基-1,3-苯并噻唑-2-基)-4-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

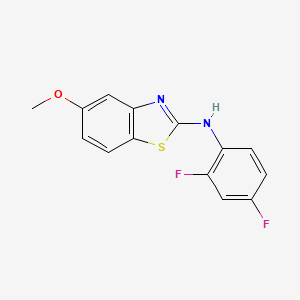

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide, commonly known as EBT, is a fluorescent dye that has been used in various scientific research applications. It is a highly sensitive and specific probe for the detection of protein conformational changes and has been widely used in the field of biophysics and biochemistry.

科学研究应用

Synthesis of Metal Chelates

“N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide” is used in the synthesis of aminothiazole Schiff base ligands. These ligands are then used for chelation with bivalent metal chlorides like cobalt, nickel, copper, and zinc . The spectral results suggest their octahedral geometry .

Antimicrobial Studies

The metal chelates synthesized using “N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide” have shown strong antimicrobial action. They were found to be effective against both Gram-positive Micrococcus luteus and Gram-negative Escherichia coli .

Antifungal Activity

These metal chelates also exhibited antifungal activity against Aspergillus niger and Aspergillus terreus species .

Antioxidant Activity

The antioxidant activity of these metal chelates was evaluated using DPPH and ferric reducing power methods. They showed high inhibition percentages, indicating their potential as antioxidants .

Synthesis of Azo Dyes

“N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide” is used in the synthesis of benzothiazole-based dispersed azo dyes. These dyes are synthesized by diazotization of benzothiazole derivatives coupling with antipyrine .

Anticancer Activity

The synthesized azo dyes were evaluated for their in vitro anticancer activity against different human cancer cell lines such as A549, K562, and MDA-MB-231 .

Antimicrobial Activity of Azo Dyes

The synthesized azo dyes were also evaluated for their in vitro antimicrobial activities against various bacterial and fungal strains .

Molecular Docking Studies

Molecular docking studies were performed to understand the possible interaction between the synthesized chemical compound and the receptor .

属性

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-3-21-13-8-9-14-15(10-13)22-17(18-14)19-16(20)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQMIJRZFQHABR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chlorophenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B2733726.png)

![6-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2733727.png)

![[2-(Benzotriazol-1-yl)-2-phenylethyl]-trimethylsilane](/img/structure/B2733734.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2733737.png)

![N-[[4-(4-Methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2733739.png)

![5-methyl-N-(5-(3-(phenylsulfonyl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2733740.png)

![2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2733744.png)

![2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxypropyl)butanamide](/img/structure/B2733749.png)